REACTION_CXSMILES
|
C([C:8]1[CH:16]=[C:15]([O:17][CH3:18])[CH:14]=[CH:13][C:9]=1[C:10](O)=[O:11])C1C=CC=CC=1.C[N:20](C=O)C.C(Cl)(=O)C(Cl)=O>C(Cl)Cl>[CH3:18][O:17][C:15]1[CH:14]=[CH:13][C:9]([C:10]([NH2:20])=[O:11])=[CH:8][CH:16]=1
|
Name
|
|
Quantity
|
14.2 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)C1=C(C(=O)O)C=CC(=C1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
8.7 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at room temp overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
azeotroped with toluene (2×)
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 700 mL CH2Cl2
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0 C
|
Type
|
ADDITION
|
Details
|
Tert-butyl amine (13.9 g) was added
|
Type
|
TEMPERATURE
|
Details
|
the reaction was warmed to room temp
|
Type
|
WAIT
|
Details
|
After 1.5 h
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched with 5% aqueous KHSO4
|
Type
|
CUSTOM
|
Details
|
The organic solution was separated
|
Type
|
WASH
|
Details
|
washed once with saturated aqueous sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |